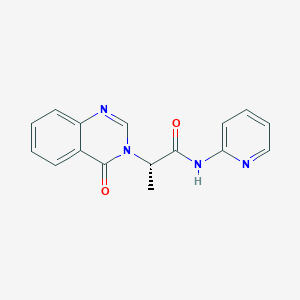![molecular formula C24H20O6 B11165347 4-(8-methoxy-2-oxo-2H-chromen-3-yl)-8-methyl-7-[(2-methylallyl)oxy]-2H-chromen-2-one](/img/structure/B11165347.png)
4-(8-methoxy-2-oxo-2H-chromen-3-yl)-8-methyl-7-[(2-methylallyl)oxy]-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(8-methoxy-2-oxo-2H-chromen-3-yl)-8-methyl-7-[(2-methylallyl)oxy]-2H-chromen-2-one: is a complex organic compound belonging to the class of coumarins. Coumarins are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound features a unique structure with two chromenone moieties, making it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(8-methoxy-2-oxo-2H-chromen-3-yl)-8-methyl-7-[(2-methylallyl)oxy]-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common approach involves the esterification of protected ferulic acid with esculetin in the presence of triethylamine in dichloromethane, followed by deprotection using hydrochloric acid . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-(8-methoxy-2-oxo-2H-chromen-3-yl)-8-methyl-7-[(2-methylallyl)oxy]-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromenone moieties to dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and nucleophiles like amines and thiols are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives with altered biological activities.
Scientific Research Applications
4-(8-methoxy-2-oxo-2H-chromen-3-yl)-8-methyl-7-[(2-methylallyl)oxy]-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antioxidant and anti-inflammatory agent.
Medicine: Investigated for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of fluorescent sensors and other analytical tools.
Mechanism of Action
The mechanism of action of 4-(8-methoxy-2-oxo-2H-chromen-3-yl)-8-methyl-7-[(2-methylallyl)oxy]-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes, modulate signaling pathways, and induce apoptosis in cancer cells. Its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress.
Comparison with Similar Compounds
Similar Compounds
- 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid
- (E)-6-hydroxy-2-oxo-2H-chromen-7-yl 3-(4-hydroxy-3-methoxyphenyl)acrylate
- 2-(5-methoxy-4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-3-yl)-N-(3,4,5-trimethylphenyl)acetamide
Uniqueness
What sets 4-(8-methoxy-2-oxo-2H-chromen-3-yl)-8-methyl-7-[(2-methylallyl)oxy]-2H-chromen-2-one apart from similar compounds is its dual chromenone structure, which imparts unique biological activities and chemical reactivity. This structural feature allows for diverse applications in various fields, making it a valuable compound for research and development.
Properties
Molecular Formula |
C24H20O6 |
|---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
4-(8-methoxy-2-oxochromen-3-yl)-8-methyl-7-(2-methylprop-2-enoxy)chromen-2-one |
InChI |
InChI=1S/C24H20O6/c1-13(2)12-28-19-9-8-16-17(11-21(25)29-22(16)14(19)3)18-10-15-6-5-7-20(27-4)23(15)30-24(18)26/h5-11H,1,12H2,2-4H3 |
InChI Key |
KVEHMZWOTXZOFH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2C3=CC4=C(C(=CC=C4)OC)OC3=O)OCC(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methyl-N-{3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]phenyl}propanamide](/img/structure/B11165269.png)
![1-butyl-N-{4-[(4-cyanophenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B11165274.png)
![1-(furan-2-ylcarbonyl)-N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}piperidine-4-carboxamide](/img/structure/B11165286.png)

![N-(3-chloro-2-methylphenyl)-4-[(2-ethylbutanoyl)amino]benzamide](/img/structure/B11165299.png)
![2-(1,3-benzodioxol-5-yloxy)-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B11165304.png)

![(6-chloro-3,4-dimethyl-2-oxochromen-7-yl) (2S)-4-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate](/img/structure/B11165309.png)

![N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(4-methylphenyl)acetamide](/img/structure/B11165322.png)
![6-hexyl-7-[2-(naphthalen-2-yl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B11165330.png)
![2-(ethylsulfanyl)-N-[2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B11165336.png)
![propan-2-yl 2-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamido}-3-phenylpropanoate](/img/structure/B11165342.png)
![N-[2-(benzylcarbamoyl)phenyl]-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B11165345.png)
